molecular formula C8H14N2O2Si B1424933 methyl 5-(trimethylsilyl)-1H-pyrazole-3-carboxylate CAS No. 936368-98-8

methyl 5-(trimethylsilyl)-1H-pyrazole-3-carboxylate

Cat. No. B1424933
M. Wt: 198.29 g/mol
InChI Key: JYQSBWRFQHDWHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Trimethylsilyl group is a functional group in organic chemistry. This group consists of three methyl groups bonded to a silicon atom, which is in turn bonded to the rest of a molecule . This structural group is characterized by chemical inertness and a large molecular volume, which makes it useful in a number of applications .


Synthesis Analysis

Chemists sometimes use a trimethylsilylating reagent to derivatize rather non-volatile compounds such as certain alcohols, phenols, or carboxylic acids by substituting a trimethylsilyl group for a hydrogen in the hydroxyl groups on the compounds . This way, trimethylsiloxy groups are formed on the molecule .


Molecular Structure Analysis

A trimethylsilyl group consists of three methyl groups bonded to a silicon atom, which is in turn bonded to the rest of a molecule . This structural group is characterized by chemical inertness and a large molecular volume .


Chemical Reactions Analysis

When attached to certain functional groups in a reactant molecule, trimethylsilyl groups may also be used as temporary protecting groups during chemical synthesis or some other chemical reactions .


Physical And Chemical Properties Analysis

Trimethylsilyl compounds are generally characterized by their chemical inertness and large molecular volume . They tend to make compounds more volatile, often making them more amenable to analysis by gas chromatography or mass spectrometry .

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis and Crystal Structure : Methyl 5-(trimethylsilyl)-1H-pyrazole-3-carboxylate derivatives, like ethyl 5-(trimethylsilyl)-1-1H-pyrazole-3-carboxylate, have been studied for their synthesis, crystal structure, and DFT study. These compounds are broad-spectrum bioactive derivatives of pyrazole, synthesized and analyzed using various techniques like IR, NMR, MS, and X-ray diffraction. DFT calculations provide insights into their physical and chemical properties (Zhao, Wang, 2023).

Chemical Transformations and Reactivity

  • Carbodesilylation Reactions : The compound has been utilized in carbodesilylation reactions of trimethylsilyl-imidazoles and -pyrazoles, demonstrating its significance in selective chemical transformations (Effenberger, Roos, Ahmad, Krebs, 1991).
  • Halo- and Carbodesilylation : Further, its isomers have been explored for halo- and carbodesilylation, indicating its utility in regioselective chemical processes (Effenberger, Krebs, 1984).

Applications in Coordination Chemistry

  • Synthesis of Coordination Complexes : Research has been conducted on the synthesis of coordination complexes using derivatives of methyl 5-(trimethylsilyl)-1H-pyrazole-3-carboxylate, highlighting its role in the formation of novel molecular structures (Radi et al., 2015).

Molecular Structure and Properties

  • Crystal Structure Studies : The crystal structure of related compounds, like 3-methyl-5-trimethylsilyl-1H-pyrazole, has been determined, providing insights into their molecular conformation and hydrogen bonding patterns (Ferrence, Kocher, 2015).

Safety And Hazards

Trimethylsilyl compounds can be highly flammable and may cause severe skin burns and eye damage . They may also cause respiratory irritation and are suspected of causing cancer .

Future Directions

The use of trimethylsilyl groups in organic chemistry is widespread and continues to be a subject of research. One potential application is its use as a temporary substituent promoting asymmetric induction .

properties

IUPAC Name

methyl 5-trimethylsilyl-1H-pyrazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O2Si/c1-12-8(11)6-5-7(10-9-6)13(2,3)4/h5H,1-4H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYQSBWRFQHDWHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NNC(=C1)[Si](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2O2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 5-(trimethylsilyl)-1H-pyrazole-3-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
methyl 5-(trimethylsilyl)-1H-pyrazole-3-carboxylate
Reactant of Route 2
Reactant of Route 2
methyl 5-(trimethylsilyl)-1H-pyrazole-3-carboxylate
Reactant of Route 3
Reactant of Route 3
methyl 5-(trimethylsilyl)-1H-pyrazole-3-carboxylate
Reactant of Route 4
methyl 5-(trimethylsilyl)-1H-pyrazole-3-carboxylate
Reactant of Route 5
methyl 5-(trimethylsilyl)-1H-pyrazole-3-carboxylate
Reactant of Route 6
Reactant of Route 6
methyl 5-(trimethylsilyl)-1H-pyrazole-3-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.